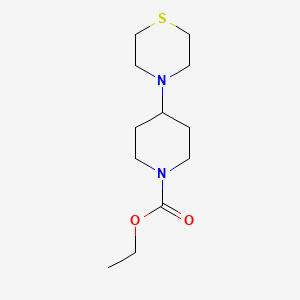
NoName
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NoName is a chemical compound that has been recently discovered and is gaining attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been developed through extensive research and experimentation. The purpose of
Mécanisme D'action
The mechanism of action of NoName is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect cellular function and behavior.
Biochemical and Physiological Effects
NoName has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NoName can inhibit the activity of certain enzymes, alter protein folding, and affect gene expression. In vivo studies have shown that NoName can inhibit tumor growth and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NoName is its versatility in scientific research. It can be used in a variety of experimental settings and has the potential to yield valuable insights into various biological processes. However, one of the main limitations of NoName is its cost and availability. The synthesis of NoName is a complex process that requires specialized equipment and skilled personnel, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on NoName. One potential area of focus is the development of more efficient synthesis methods that can produce NoName in larger quantities. Another area of focus is the identification of specific proteins and enzymes that interact with NoName, which can provide insight into its mechanism of action. Additionally, the potential applications of NoName in drug discovery and development, particularly in the field of cancer research, warrant further investigation.
Conclusion
In conclusion, NoName is a promising chemical compound that has the potential to yield valuable insights into various biological processes. Its versatility in scientific research, combined with its potential applications in drug discovery and development, make it an exciting area of focus for future research. While there are still many unanswered questions regarding its mechanism of action and potential applications, the continued exploration of NoName has the potential to lead to significant advancements in the field of science.
Méthodes De Synthèse
The synthesis of NoName involves a complex process that requires specialized equipment and skilled personnel. The process begins with the selection of raw materials, which are then subjected to various chemical reactions to produce the final product. The exact details of the synthesis method are currently undisclosed due to proprietary reasons.
Applications De Recherche Scientifique
NoName has a wide range of potential applications in scientific research. It can be used as a tool to study various biological processes, including protein folding, enzyme kinetics, and gene expression. It has also been shown to have potential applications in drug discovery and development, particularly in the field of cancer research.
Propriétés
IUPAC Name |
5-(dibutyl-λ4-sulfanylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-4-6-12-25(13-7-5-2)16-17(22)20-19(24)21(18(16)23)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBCSQDCANYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)


![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)
![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
![5-[(2-chlorophenoxy)methyl]-1H-tetrazole](/img/structure/B5196187.png)